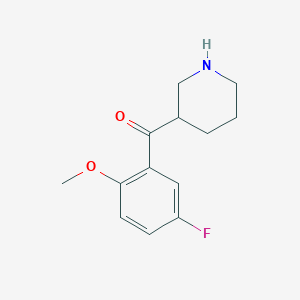
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide, also known as JWH-133, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. This compound was first synthesized in the early 1990s, and since then, it has been the subject of numerous scientific studies that have explored its chemical properties, mechanism of action, and potential medical uses.
Mechanism of Action
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide acts on the endocannabinoid system, which is a complex network of receptors and signaling molecules that is involved in the regulation of many physiological processes, including pain sensation, mood, appetite, and immune function. Specifically, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide binds to the CB2 receptor, which is predominantly expressed in immune cells and has been implicated in the regulation of inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide has a number of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the reduction of oxidative stress, and the promotion of cell survival. These effects are thought to be mediated by the activation of the CB2 receptor and the subsequent modulation of downstream signaling pathways.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide in laboratory experiments is its high potency and selectivity for the CB2 receptor, which allows for precise targeting of this receptor and the downstream signaling pathways that it regulates. However, one limitation of using 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide is its relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure over time.
Future Directions
There are many potential future directions for research on 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide and its therapeutic applications. Some possible areas of focus include:
1. Further elucidation of the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide.
2. Development of new formulations and delivery methods for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide that can improve its pharmacokinetic properties and increase its efficacy.
3. Investigation of the potential of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide as a treatment for other neurological disorders, such as Parkinson's disease and traumatic brain injury.
4. Exploration of the potential of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide as an adjunct to existing treatments for neurological disorders, such as immunomodulatory therapies for multiple sclerosis.
5. Investigation of the potential of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide as a treatment for other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.
In conclusion, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. Its high potency and selectivity for the CB2 receptor make it a promising candidate for the development of new treatments for neurological disorders and other inflammatory conditions. Further research is needed to fully elucidate its mechanism of action and explore its potential in a variety of clinical settings.
Synthesis Methods
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide involves the reaction of 3,5-dimethylpyrazole with trans-4-hydroxycyclohexylpropanoyl chloride in the presence of a base catalyst. This reaction results in the formation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide, which can be purified and isolated using standard laboratory techniques.
Scientific Research Applications
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as multiple sclerosis, Huntington's disease, and Alzheimer's disease. Research has shown that 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide has anti-inflammatory and neuroprotective properties, which make it a promising candidate for the development of new treatments for these conditions.
properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-(4-hydroxycyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-9-8-10(2)17(16-9)11(3)14(19)15-12-4-6-13(18)7-5-12/h8,11-13,18H,4-7H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUTYEHGEOEAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)NC2CCC(CC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(2-chloro-4-hydroxy-5-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6062908.png)
![N-(2-hydroxyethyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6062913.png)
![N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide](/img/structure/B6062918.png)
![N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamine](/img/structure/B6062919.png)
![2,4-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B6062930.png)
![3-{[(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6062934.png)
![2-chloro-4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenol](/img/structure/B6062935.png)
![2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B6062941.png)
![1-[2-methoxy-6-({[2-(3-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6062952.png)
![N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine](/img/structure/B6062970.png)
![3-(4-fluorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6062971.png)

![2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B6062986.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[3-(4-thiomorpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6062999.png)